4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

COX-2 inhibition Regioisomerism Structure-activity relationship

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (CAS 181695-84-1) is a 3,4-diarylisoxazole benzenesulfonamide derivative with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol. The compound is structurally defined by a central isoxazole ring bearing a 3-methyl group and a 5-phenyl substituent, with a 4-(4-benzenesulfonamide) group at the 4-position of the isoxazole.

Molecular Formula C16H14N2O3S
Molecular Weight 314.4 g/mol
CAS No. 181695-84-1
Cat. No. B3338944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
CAS181695-84-1
Molecular FormulaC16H14N2O3S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(21-18-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)
InChIKeySMSOSOLCGZNKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (CAS 181695-84-1): Baseline Identification and Structural Context for Informed Procurement


4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (CAS 181695-84-1) is a 3,4-diarylisoxazole benzenesulfonamide derivative with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol . The compound is structurally defined by a central isoxazole ring bearing a 3-methyl group and a 5-phenyl substituent, with a 4-(4-benzenesulfonamide) group at the 4-position of the isoxazole . It is formally categorized as an impurity of the selective cyclooxygenase-2 (COX-2) inhibitor parecoxib sodium and is frequently designated as Parecoxib Impurity 39, Parecoxib Impurity 43, or Parecoxib Sodium Impurity 47 in pharmacopoeial and reference standard contexts . The compound's isoxazole-benzenesulfonamide scaffold is shared with the clinically evaluated COX-2 selective inhibitor valdecoxib (CAS 181695-72-7), which differs only in the regiochemical placement of the methyl and phenyl substituents on the isoxazole core .

Regioisomerism Matters: Why 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide Cannot Be Interchanged with Valdecoxib or Other Diarylheterocyclic COX-2 Inhibitors


Generic substitution within the 3,4-diarylisoxazole benzenesulfonamide class is not scientifically justifiable due to the profound impact of isoxazole substitution regiochemistry on molecular recognition and biological activity. The target compound, 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, is a regioisomer of the potent COX-2 inhibitor valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) [1]. In valdecoxib, the sulfonamide-bearing phenyl ring at the isoxazole 4-position and the specific 5-methyl/3-phenyl arrangement are essential for high-affinity binding within the COX-2 active site, conferring an IC50 of 5 nM for COX-2 inhibition with >28,000-fold selectivity over COX-1 . Reversal of the methyl and phenyl substituents, as in the target compound, disrupts this precise pharmacophoric alignment, resulting in a loss of COX-2 inhibitory activity [2]. Consequently, any analytical or pharmacological substitution of valdecoxib or its prodrug parecoxib with this regioisomer will produce erroneous potency measurements, invalidate purity assessments, and confound structure-activity relationship studies. This compound's primary value lies in its defined role as a specific impurity marker and analytical reference standard for quality control of parecoxib sodium drug substance and formulation, not as a functional substitute for COX-2 active agents.

Quantitative Differentiation: Evidence-Based Comparison of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide Against Structural Analogs


Regioisomeric Structural Divergence from Valdecoxib and Resulting Loss of COX-2 Inhibitory Activity

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is a regioisomer of the clinically evaluated COX-2 selective inhibitor valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) [1]. In human whole blood assays of COX isozyme activity, 3,4-diarylisoxazole analogues bearing a 3-methyl-5-phenyl substitution pattern (as in the target compound) exhibit a complete reversal of COX-2 selectivity, demonstrating no measurable COX-2 inhibitory activity [2]. In contrast, valdecoxib exhibits an IC50 of 5 nM for human recombinant COX-2 and >140 μM for COX-1, yielding a selectivity ratio exceeding 28,000 .

COX-2 inhibition Regioisomerism Structure-activity relationship

Analytical Reference Standard Purity: Certified 98% Purity for Quantitative Impurity Profiling

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is commercially supplied with a certified purity of 98% (HPLC) for use as an analytical reference standard in the quantification of related substances in parecoxib sodium drug substance and drug product . This purity level is specified to meet regulatory requirements for impurity method validation and system suitability testing . In contrast, valdecoxib reference standards are typically certified at ≥98% purity, but the two compounds exhibit distinct retention times in reversed-phase HPLC methods due to their regioisomeric differences, preventing cross-substitution in analytical procedures .

Analytical reference standard Impurity profiling HPLC quantification

Computed LogP Differentiation: Lipophilicity Variance Compared to Valdecoxib

The computed partition coefficient (LogP) for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is reported as 2.96 , whereas valdecoxib (CAS 181695-72-7) has a computed LogP of approximately 3.22 [1]. This difference of ΔLogP ≈ 0.26 units indicates a measurable divergence in lipophilicity between the two regioisomers, which may influence reversed-phase chromatographic retention behavior, solubility in organic solvents, and membrane permeability in cell-based assays.

Lipophilicity LogP Physicochemical property

Defined Regulatory Identity: Unique CAS 181695-84-1 and Pharmacopoeial Impurity Designation

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is assigned the unique CAS Registry Number 181695-84-1 and is explicitly designated as Parecoxib Impurity 39 (also Impurity 43, Impurity 47, or Impurity 51 depending on the pharmacopoeial or vendor nomenclature) . This contrasts with valdecoxib (CAS 181695-72-7), which is an active pharmaceutical ingredient, and other parecoxib impurities that possess distinct CAS numbers and structural identities. Procurement of this specific CAS-listed material is mandatory for regulatory-compliant impurity profiling and for meeting ICH Q3A/Q3B guidelines on the identification and qualification of impurities in new drug substances and products.

Regulatory compliance Impurity identification Pharmacopoeial standard

Validated Application Scenarios for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide in Quality Control and Analytical Development


Quantification of Related Substances in Parecoxib Sodium Drug Substance and Finished Dosage Forms

As a certified reference standard with 98% purity , 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is employed as an external standard in HPLC or UPLC methods to accurately quantify the level of this specific process-related impurity in parecoxib sodium API and lyophilized powder for injection. This ensures compliance with ICH Q3A impurity thresholds and supports regulatory submissions.

Method Development and System Suitability Testing for Regioisomer Resolution

The compound serves as a critical probe in developing and validating chromatographic methods capable of resolving the regioisomeric pair—this impurity and the active moiety valdecoxib. The distinct LogP values (ΔLogP ≈ 0.26) and unique chromatographic retention behavior provide a measurable parameter for assessing column selectivity and method robustness.

Forced Degradation Studies to Identify Potential Degradation Products

In forced degradation studies of parecoxib sodium under oxidative, thermal, or photolytic stress conditions, 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide may be formed via rearrangement or decomposition pathways. Its use as a reference marker enables identification and semi-quantitative assessment of degradation profiles, supporting stability-indicating method validation.

Synthesis of Structurally Defined 3,4-Diarylisoxazole Analogues for SAR Exploration

This regioisomer can be utilized as a starting material or intermediate in the synthesis of novel 3,4-diarylisoxazole analogues for structure-activity relationship studies aimed at understanding the determinants of COX-2 selectivity reversal [1]. Its defined regiochemistry enables systematic exploration of isoxazole substitution patterns on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.